2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole
Description
2-(3-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a 3-bromophenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 3. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and antimicrobial agent development.
Properties
IUPAC Name |
2-(3-bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-3-1-2-6(4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQXLASHZWECMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the reaction of 3-bromobenzaldehyde with trifluoromethylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications of 2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique structural components, including a bromophenyl group and a trifluoromethyl group, which contribute to its binding affinity and specificity towards various molecular targets. This article aims to provide a detailed overview of the applications of this compound, drawing from verified sources and research findings.
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. The presence of bromo and trifluoromethyl groups allows for further chemical modifications and cross-linking reactions, making it a valuable intermediate in creating diverse chemical structures. The synthesis of this compound typically involves reacting 3-bromobenzaldehyde with trifluoromethylimidazole under specific conditions, often using a base like potassium carbonate and a solvent such as dimethylformamide (DMF).
Biology
The compound is extensively studied for its potential biological activities, including antimicrobial and anticancer properties. Research has shown that several synthesized compounds exhibited potent antiproliferative effects . For instance, a related compound, 5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl) methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (3s), demonstrated high antiproliferative activity in the BEL-7402 cell line . This compound induced apoptosis and cell necrosis in a concentration-dependent manner, indicating its potential as a therapeutic agent .
Medicine
Ongoing research explores the potential of this compound as a pharmaceutical agent. Imidazole derivatives, in general, have shown promise in treating various diseases . For example, some synthesized 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazoles have been evaluated for antihypertensive potential . Additionally, certain imidazole-containing compounds have demonstrated antitubercular activity against Mycobacterium tuberculosis . Moreover, imidazole-based compounds are being explored for their anticancer properties . Certain imidazole complexes have shown significant potential in inhibiting cancer cell lines, sometimes surpassing the efficacy of traditional treatments like cisplatin .
Industry
In industry, this compound is utilized in developing new materials and chemical processes. While specific case studies are not detailed in the provided search results, the compound's unique properties make it valuable in creating novel materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
Overview
2-(3-bromophenyl)-5-(trifluoromethyl)-1H-imidazole is a member of the imidazole family, characterized by its unique structural features, including a bromophenyl group and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), has been noted. The presence of electron-withdrawing groups, such as the trifluoromethyl group, enhances its antibacterial efficacy by stabilizing the compound's structure and increasing its lipophilicity, which aids in membrane penetration .
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells, with specific compounds targeting pathways involved in cell cycle regulation and apoptosis. For instance, molecular docking studies suggest that this compound may interact with key proteins involved in cancer progression .
The mechanism of action for this compound involves its binding to specific molecular targets within microbial and cancer cells. The unique bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity, potentially modulating various biochemical pathways that lead to cell death or inhibition of growth.
Case Studies
- Antimicrobial Activity : A study conducted by researchers assessed the antibacterial effects of various imidazole derivatives, including this compound. The compound exhibited notable activity against MRSA with an IC50 value indicating effective inhibition at low concentrations .
- Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that compounds similar to this compound could significantly enhance caspase-3 activity, suggesting potential for inducing apoptosis in malignant cells .
Data Table: Biological Activity Summary
Q & A
Basic Question: What are the common synthetic routes for 2-(3-bromophenyl)-5-(trifluoromethyl)-1H-imidazole?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and cross-coupling strategies. For example:
- Cyclocondensation : Glyoxal or formaldehyde may react with amines/ammonia under acidic conditions to form the imidazole core. Substituents like the 3-bromophenyl and trifluoromethyl groups are introduced via pre-functionalized precursors or post-synthetic modifications .
- Suzuki-Miyaura Coupling : Aryl halides (e.g., 3-bromophenyl derivatives) can couple with trifluoromethyl-containing boronic acids to install substituents .
- Low-Yield Challenges : Some routes report yields as low as 22–24%, often due to steric hindrance from the bromophenyl group or competing side reactions. Purification via column chromatography or recrystallization is critical .
Basic Question: What spectroscopic techniques are used to characterize this compound?
Answer:
Routine characterization includes:
- NMR Spectroscopy : H and C NMR confirm the imidazole ring structure and substituent positions. For instance, deshielded protons near electron-withdrawing groups (e.g., trifluoromethyl) appear at higher ppm .
- Infrared (IR) Spectroscopy : Stretching frequencies for C-Br (~600 cm) and C-F (~1100 cm) validate functional groups.
- Elemental Analysis : Combustion analysis ensures purity by matching experimental and theoretical C/H/N/Br/F ratios .
Advanced Question: How can researchers optimize low synthetic yields of this compound?
Answer:
Yield optimization strategies include:
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and Pd-based catalysts (e.g., Pd(PPh)) improve coupling efficiency for bromophenyl incorporation .
- Microwave-Assisted Synthesis : Accelerates cyclocondensation steps, reducing reaction times and side products .
- Protecting Groups : Temporary protection of reactive sites (e.g., imidazole NH) minimizes undesired side reactions .
Advanced Question: How do computational methods aid in designing biologically active derivatives?
Answer:
- Molecular Docking : Studies reveal that the bromophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinases), while the trifluoromethyl group improves metabolic stability. Docking simulations can prioritize derivatives with optimal binding poses .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent electronic properties (e.g., Hammett σ values for bromine) with biological activity, guiding rational design .
Advanced Question: What role do substituents (bromophenyl/trifluoromethyl) play in modulating biological activity?
Answer:
- Bromophenyl Group : Enhances lipophilicity, improving membrane permeability. Its electron-withdrawing nature may stabilize charge-transfer interactions in enzyme inhibition .
- Trifluoromethyl Group : Increases electronegativity and steric bulk, reducing oxidative metabolism. This group is critical for enhancing binding affinity in targets like cyclooxygenases (COX) .
Advanced Question: How should researchers resolve contradictions in spectral data during characterization?
Answer:
- Multi-Technique Validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when substituents (e.g., trifluoromethyl vs. bromophenyl) cause overlapping signals in NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
